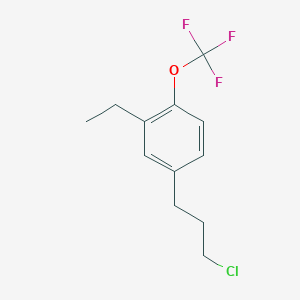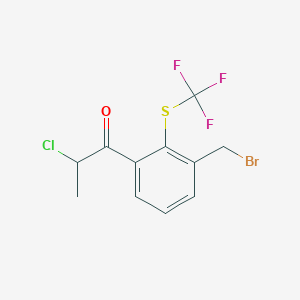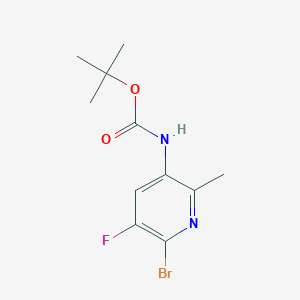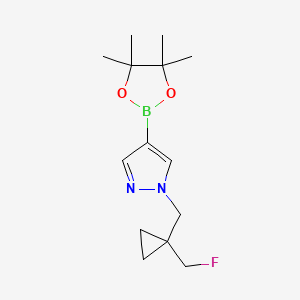
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group, two ethoxy groups, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,5-diethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols, ethers.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-(2,5-diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one
- 1-Chloro-1-(2,5-dimethoxyphenyl)propan-2-one
- 1-Chloro-1-(2,5-dimethylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2,5-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from similar compounds that may have different substituents on the phenyl ring .
Propiedades
Fórmula molecular |
C13H17ClO3 |
|---|---|
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
1-chloro-1-(2,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
VMGSJIKYDZPGFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
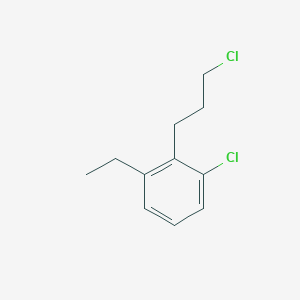
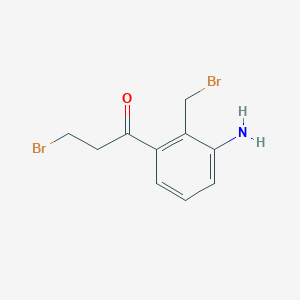

![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)

